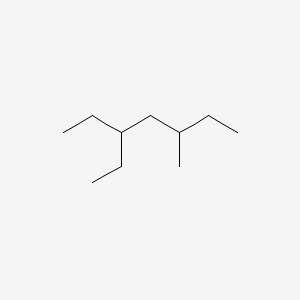

3-Ethyl-5-methylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52896-90-9 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-5-methylheptane |

InChI |

InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

VXARVYMIZCGZGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-5-methylheptane (C10H22)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety protocols for 3-Ethyl-5-methylheptane (C10H22), a branched-chain alkane. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other relevant scientific fields. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and logical workflows.

Physicochemical Properties

This compound is a flammable, colorless liquid. As a branched alkane, it is largely non-polar and thus miscible with many organic solvents, while having very low solubility in water. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | --INVALID-LINK-- |

| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |

| CAS Number | 52896-90-9 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Boiling Point | 161 °C | [1] |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Water Solubility | Very low (predicted) | General alkane properties[2] |

| LogP (Octanol-Water Partition Coefficient) | 5.1 | --INVALID-LINK-- |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure lends itself to synthesis via established organometallic coupling reactions. The Corey-House synthesis is a particularly suitable method for creating unsymmetrical alkanes like this compound with high yield.[3][4]

Proposed Synthesis via Corey-House Reaction

The Corey-House reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3] To synthesize this compound, one could react lithium di(pentan-3-yl)cuprate with 2-bromobutane (B33332).

General Experimental Protocol for Corey-House Synthesis

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.

Materials:

-

3-bromopentane

-

Lithium metal

-

Anhydrous diethyl ether

-

Copper(I) iodide

-

2-bromobutane

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

Step 1: Formation of Alkyllithium Reagent

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add lithium metal turnings.

-

Add anhydrous diethyl ether to the flask.

-

Slowly add a solution of 3-bromopentane in anhydrous diethyl ether to the lithium suspension. The reaction is exothermic and should be controlled with an ice bath.

-

Stir the mixture until the lithium is consumed to yield a solution of pentan-3-yllithium.

Step 2: Formation of the Gilman Reagent

-

In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0°C.

-

Slowly add the prepared pentan-3-yllithium solution to the copper(I) iodide suspension.

-

Allow the mixture to warm to room temperature, resulting in the formation of lithium di(pentan-3-yl)cuprate (Gilman reagent).

Step 3: Coupling Reaction

-

Cool the Gilman reagent solution to 0°C.

-

Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the Gilman reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation to obtain this compound.

Applications

As a branched-chain alkane, this compound has applications characteristic of this class of compounds.

-

Fuel Additive: Branched alkanes are known to have higher octane (B31449) ratings compared to their straight-chain isomers.[5] This property makes them valuable components in gasoline formulations to prevent engine knocking.[5]

-

Solvent: Due to its non-polar nature, this compound is an effective solvent for other non-polar substances.[3] It can be used in various industrial processes and chemical reactions where a non-polar medium is required.

-

Lubricants: Alkanes are primary components of lubricating oils, and branched structures can influence viscosity and low-temperature performance.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern is characteristic of a branched alkane, with common losses of alkyl fragments. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

13C NMR: The 13C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule. Due to the asymmetry of the molecule, all ten carbon atoms are expected to be chemically distinct. Spectral data is available on databases such as SpectraBase.[3]

-

1H NMR: The 1H NMR spectrum will exhibit complex multiplets due to the spin-spin coupling of the numerous non-equivalent protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing strong C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations around 1465 cm-1 and 1375 cm-1. Vapor phase IR spectra are available in spectral databases.[3]

Safety and Handling

As with other volatile alkanes, this compound is a flammable liquid and should be handled with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Flammable Liquids |

| Danger | Highly flammable liquid and vapor. |

| Skin Corrosion/Irritation |

| Warning | Causes skin irritation. |

| Aspiration Hazard |

| Danger | May be fatal if swallowed and enters airways. |

| Specific target organ toxicity — single exposure (Narcotic effects) |

| Warning | May cause drowsiness or dizziness. |

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.

-

Store in a well-ventilated place. Keep cool.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized batch of this compound.

References

3-Ethyl-5-methylheptane IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound 3-Ethyl-5-methylheptane, focusing on its nomenclature, physicochemical properties, and analytical characterization. While this simple branched alkane does not possess known pharmacological activity or direct application in drug development, this guide serves as a technical reference for its fundamental chemical attributes.

Nomenclature and Identification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2][3][4] The name is derived by identifying the longest continuous carbon chain, which is a heptane (B126788) (seven-carbon) chain. The chain is numbered to give the substituents (an ethyl group and a methyl group) the lowest possible locants. Numbering from the end that gives the ethyl group position 3 and the methyl group position 5 is correct, as "ethyl" precedes "methyl" alphabetically.[2][3][4]

Synonyms and Identifiers:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. As a non-polar saturated hydrocarbon, it is insoluble in water but soluble in many organic solvents.[7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [1][6][8] |

| Molecular Weight | 142.28 g/mol | [1][5][6][9] |

| Boiling Point | 161 °C | [9] |

| CAS Number | 52896-90-9 | [1][5][6] |

| Complexity | 62.4 | [6] |

| Rotatable Bond Count | 5 | [6] |

Biological Activity and Relevance

As a simple, non-functionalized alkane, this compound is not known to possess specific biological activity or to be involved in cellular signaling pathways. Its primary relevance in a research context is as a non-polar solvent, a component of hydrocarbon mixtures, or as a reference compound in analytical chemistry (e.g., gas chromatography). It is not a candidate for drug development.

Illustrative Experimental Protocols

While specific experimental protocols for this compound are not widely published due to its nature as a simple alkane, this section outlines general methodologies for its synthesis and characterization.

A common method for synthesizing branched alkanes involves the reaction of a Grignard reagent with an appropriate alkyl halide. For this compound, a multi-step synthesis could be envisioned. For example, reacting 2-bromopentane (B28208) with magnesium to form a Grignard reagent, followed by a coupling reaction with another suitable alkyl halide.

Methodology:

-

Grignard Reagent Formation: A solution of an appropriate alkyl halide (e.g., 2-bromopentane) in anhydrous diethyl ether is added dropwise to a flask containing magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with gentle heating or a crystal of iodine.

-

Coupling Reaction: The resulting Grignard reagent is then reacted with a second alkyl halide (e.g., 1-bromo-2-ethylbutane) in the same ethereal solvent.

-

Workup: The reaction mixture is quenched by the slow addition of a dilute acid (e.g., HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed via rotary evaporation, and the resulting crude product is purified by fractional distillation to isolate the this compound.

Mass Spectrometry (MS): Mass spectrometry of branched alkanes is characterized by fragmentation that occurs preferentially at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[10][11][12]

-

Expected Molecular Ion: The molecular ion peak (M⁺) at m/z = 142 would be of very low abundance or absent entirely, a common feature for branched alkanes.[10][11][12]

-

Major Fragments: Cleavage at the C3-C4 and C4-C5 bonds would lead to characteristic fragments. For example, loss of a propyl radical (C₃H₇•) or an ethyl radical (C₂H₅•) from various points would generate significant peaks. The most abundant fragments would correspond to the most stable carbocations formed.[13]

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple. For this compound, the spectrum would be dominated by C-H bond vibrations.[14]

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[14]

-

C-H Bending: Absorptions for methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups would appear in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions.[14]

Logical and Workflow Diagrams

The following diagrams illustrate the logical process for naming the compound and a generalized workflow for its analysis.

Caption: IUPAC Naming Workflow for this compound.

Caption: General Analytical Workflow for an Alkane.

References

- 1. This compound | C10H22 | CID 103700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The IUPAC name of given compound is A3 ethyl 5 methylheptane class 12 chemistry CBSE [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Methylhexane - Wikipedia [en.wikipedia.org]

- 8. Heptane,3-ethyl-5-methyl- | CAS#:52896-90-9 | Chemsrc [chemsrc.com]

- 9. This compound [stenutz.eu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 13. youtube.com [youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-5-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylheptane is a branched-chain alkane with the molecular formula C10H22. As a member of the decane (B31447) isomer group, it is a saturated hydrocarbon. Understanding the physicochemical properties of such molecules is crucial in various scientific fields, including organic chemistry, materials science, and particularly in drug development, where alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug substance. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental methodologies for their determination, and relevant visualizations to aid in understanding its molecular characteristics.

Chemical Structure and Identification

The structure of this compound consists of a seven-carbon heptane (B126788) backbone with an ethyl group attached to the third carbon and a methyl group attached to the fifth carbon.

Molecular Identifiers:

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on the properties of similar branched alkanes.

| Property | Value | Source |

| Molecular Weight | 142.28 g/mol | [1][5] |

| Boiling Point | 161 °C | [6] |

| Melting Point | Not experimentally determined. Expected to be low, as is typical for branched alkanes. | |

| Density | Not experimentally determined. As a branched alkane, its density is expected to be less than that of water (i.e., < 1 g/cm³).[7][8] | |

| Solubility in Water | Insoluble. Alkanes are non-polar and thus have very low solubility in polar solvents like water.[7] | |

| Enthalpy of Vaporization (ΔvapH°) | 47.7 kJ/mol | [3] |

Chemical Properties and Reactivity

As a saturated hydrocarbon, this compound exhibits the typical chemical properties of alkanes.

-

Combustion: It undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: In the presence of UV light, it can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism.

-

Reactivity: Generally, alkanes are unreactive towards most acids, bases, oxidizing agents, and reducing agents under normal conditions.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows characteristic fragmentation patterns for branched alkanes. The NIST WebBook provides mass spectral data.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show complex multiplets in the aliphatic region due to the various chemically non-equivalent protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations typically in the range of 2850-3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.[10][11]

Experimental Protocols

1. Determination of Boiling Point: The boiling point can be determined using a distillation apparatus or a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

2. Determination of Density: The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.

3. Determination of Solubility: The solubility in water can be determined by adding a known amount of this compound to a known volume of water, agitating the mixture, allowing it to settle, and then analyzing the concentration of the alkane in the aqueous phase, for instance, by gas chromatography.

4. Spectroscopic Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A sample is injected into a gas chromatograph to separate it from any impurities. The separated components then enter a mass spectrometer for fragmentation and detection, allowing for identification based on the mass-to-charge ratio of the fragments.[12][13]

-

NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei is measured to provide information about the molecular structure.[14]

-

IR Spectroscopy: A sample is exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule, providing information about the functional groups present.

Visualizations

Logical Relationship of Physicochemical Properties

References

- 1. This compound | C10H22 | CID 103700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 3. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 4. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 5. Heptane,3-ethyl-5-methyl- | CAS#:52896-90-9 | Chemsrc [chemsrc.com]

- 6. This compound [stenutz.eu]

- 7. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 3-ETHYL-3-METHYLHEPTANE(17302-01-1) 13C NMR spectrum [chemicalbook.com]

- 10. IR spectrum: Alkanes [quimicaorganica.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-5-methylheptane (CAS: 52896-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylheptane is a branched-chain alkane, a class of saturated hydrocarbons. As a non-polar organic compound, its primary applications are in the realm of solvents and as a component in fuel mixtures, where its branched structure is advantageous. This document provides a comprehensive technical overview of its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and safety information. It is important to note that there is currently no available scientific literature on the biological activity or applications in drug development for this compound.

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 52896-90-9[1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₂[2][3][4] |

| Molecular Weight | 142.28 g/mol [2][6] |

| IUPAC Name | This compound[2] |

| Synonyms | Heptane (B126788), 3-ethyl-5-methyl-; 5-Ethyl-3-methylheptane[2][3][4][5] |

| InChI | InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3[2][4] |

| InChIKey | VXARVYMIZCGZGG-UHFFFAOYSA-N[2][4] |

| SMILES | CCC(C)CC(CC)CC[2][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 161 °C[7] | Experimental |

| Melting Point | Not available | - |

| Density | Data available over a temperature range of 180 K to 607 K[8] | Experimental (NIST) |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane (B92381) and benzene.[9] | Inferred from similar compounds |

| Enthalpy of Vaporization (ΔvapH°) | 47.7 kJ/mol[10][11] | Experimental (NIST) |

| Critical Temperature | 328 °C[7][12] | Experimental |

| logP (Octanol-Water Partition Coefficient) | 3.85880[6] | Calculated |

| Kovats Retention Index | 924, 928, 938, 949, 949.3 (Standard non-polar)[2][5] | Experimental |

Synthesis

Representative Experimental Protocol: Grignard Reaction Route

This protocol describes a general approach for synthesizing a branched alkane like this compound.

Objective: To synthesize this compound via a Grignard reaction.

Materials:

-

sec-butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sulfuric acid (concentrated)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Standard laboratory glassware and equipment for Grignard reaction, distillation, and hydrogenation.

Methodology:

-

Preparation of sec-butylmagnesium bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of sec-butyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with 3-pentanone: The Grignard reagent is cooled, and a solution of 3-pentanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then refluxed for a period to ensure complete reaction.

-

Workup: The reaction is quenched by the slow addition of aqueous ammonium (B1175870) chloride or dilute acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Dehydration: The crude alcohol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid) to effect dehydration to the corresponding alkene. The alkene product is purified by distillation.

-

Hydrogenation: The purified alkene is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound is purified by fractional distillation.

Spectroscopic Data

Detailed spectral data with peak assignments for this compound are not publicly available. However, the expected spectral characteristics based on its structure are described below. Raw spectral data may be available in databases such as the NIST WebBook and SpectraBase.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 142. The fragmentation pattern will be characteristic of branched alkanes, with cleavage at the branching points leading to the formation of stable secondary carbocations. Common fragments would include the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.[14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be typical for an alkane, showing characteristic C-H bond vibrations. The key absorption bands are expected in the following regions:

-

2850-3000 cm⁻¹: C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.[18][19]

-

1450-1470 cm⁻¹: C-H bending vibrations (scissoring) of the methylene groups.[18]

-

1375-1385 cm⁻¹: C-H bending vibrations (rocking) of the methyl groups.[18]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the asymmetry of the molecule, all ten carbon atoms in this compound are chemically non-equivalent and should, in principle, give rise to ten distinct signals in the ¹³C NMR spectrum. The chemical shifts will be in the typical alkane region (approximately 10-60 ppm).[20][21][22][23]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound will be complex due to the presence of multiple, chemically non-equivalent protons and spin-spin coupling. The signals will appear in the upfield region (approximately 0.8-1.5 ppm), characteristic of alkane protons. The integration of the signals will correspond to the number of protons in each environment.[24]

Applications in Drug Development

There is no scientific literature available that describes any application of this compound in drug development or its involvement in any biological signaling pathways. Its identity as a simple, non-polar hydrocarbon makes it an unlikely candidate for a therapeutic agent.

Safety and Handling

Table 3: General Safety Information

| Hazard | Description |

| Physical Hazards | Flammable liquid and vapor. |

| Health Hazards | May cause skin irritation upon prolonged contact. Inhalation of high concentrations of vapor may cause dizziness and drowsiness. Aspiration into the lungs may cause chemical pneumonitis. Classified as a potential neurotoxin.[1] |

| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Do not induce vomiting. Seek immediate medical attention. |

| Handling | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid contact with skin and eyes. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound is a well-characterized branched alkane with established physicochemical properties. Its utility is primarily in non-biological applications such as solvents and fuels. The lack of any reported biological activity or use in drug development suggests that its interaction with biological systems is minimal or uninvestigated. The information provided in this guide serves as a comprehensive technical resource for researchers and scientists interested in the fundamental properties of this compound.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | C10H22 | CID 103700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 5. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 6. Heptane,3-ethyl-5-methyl- | CAS#:52896-90-9 | Chemsrc [chemsrc.com]

- 7. This compound [stenutz.eu]

- 8. WTT- Under Construction Page [wtt-pro.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Heptane, 3-ethyl-5-methyl- (CAS 52896-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 12. 5-ethyl-3-methylheptane [stenutz.eu]

- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 14. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. C7H16 mass spectrum of 3-ethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. youtube.com [youtube.com]

- 25. chemicalbook.com [chemicalbook.com]

Molecular structure of 3-Ethyl-5-methylheptane

An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-5-methylheptane

Introduction

This compound is a saturated, branched-chain alkane with the chemical formula C10H22.[1][2][3] As a member of the decane (B31447) isomer group, it is a hydrocarbon primarily of interest in the study of organic chemistry, fuel composition, and as a reference compound in analytical chemistry.[4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and analytical characterization for researchers, scientists, and professionals in drug development who may encounter this or similar aliphatic structures.

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is this compound.[2][5] The nomenclature is derived from its parent chain, a heptane (B126788) molecule, which consists of seven carbon atoms.[6][7] The carbon chain is numbered starting from the end that gives the substituents the lowest possible locants.[5] Consequently, an ethyl group (-CH2CH3) is attached to the third carbon atom, and a methyl group (-CH3) is attached to the fifth carbon atom.[5][6]

Synonyms for this compound include 5-ethyl-3-methylheptane, although this is not the preferred IUPAC name as it violates the lowest locant rule.[3][8][9]

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. These data are critical for its identification and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][2][4] |

| Exact Mass | 142.172150702 Da | [1][2] |

| CAS Registry Number | 52896-90-9 | [1][2][3][10] |

| IUPAC Standard InChI | InChI=1S/C10H22/c1-5-9(4)8-10(6-2)7-3/h9-10H,5-8H2,1-4H3 | [2][3] |

| IUPAC Standard InChIKey | VXARVYMIZCGZGG-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CCC(C)CC(CC)CC | [2][4] |

| Boiling Point | 161 °C | [4] |

| Complexity | 62.4 | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectroscopic and Chromatographic Information

Spectroscopic data is essential for the unambiguous identification of this compound. Public databases indicate the availability of mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra for this compound.[2][3]

The NIST Chemistry WebBook and PubChem provide mass spectrometry data, typically obtained through electron ionization (GC-MS).[2][3][11] This technique is fundamental for determining the fragmentation pattern and molecular weight of the compound.

Gas chromatography is a key analytical technique for separating and identifying volatile compounds like this compound.[3][8] The Kovats Retention Index is a standardized measure used in gas chromatography to normalize retention times.

| Chromatography Data | Value | Conditions |

| Kovats Retention Index | 938, 949.3, 924, 949 | Standard non-polar column |

| Kovats Retention Index | 928, 924 | Semi-standard non-polar column |

Data sourced from PubChem, originally compiled by the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols: A Generalized Workflow

While specific, detailed experimental protocols for the synthesis of this compound are not widely published due to its nature as a simple alkane, a general workflow for its analysis and characterization is outlined below. This workflow is standard for the analysis of volatile organic compounds in a research or quality control setting.

Methodology Detail:

-

Sample Preparation : The initial sample containing this compound is acquired. If it is part of a complex mixture, purification via fractional distillation is often employed to isolate the compound based on its boiling point (161 °C).[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary technique for analysis.[2]

-

Injection : A vaporized sample is introduced into a gas chromatograph.

-

Separation : The sample travels through a capillary column (often a non-polar phase for alkanes) where components are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection (MS) : As components elute from the GC column, they enter a mass spectrometer. They are ionized (typically by electron impact), fragmented, and the fragments are separated based on their mass-to-charge ratio.

-

-

Data Interpretation : The resulting mass spectrum provides a molecular fingerprint. This spectrum is compared against reference spectra in databases like the NIST Mass Spectrometry Data Center to confirm the compound's identity.[2][11] The retention time from the chromatogram is used to calculate the Kovats Retention Index, providing an additional layer of confirmation.[2][8]

Biological Activity and Toxicology

As a saturated aliphatic hydrocarbon, this compound is not known to be involved in specific biological signaling pathways. Its primary relevance in a biological context is related to its properties as a non-polar solvent and its potential toxicity.[2] It is classified under "Solvents -> Aliphatics, Saturated (

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H22 | CID 103700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. The IUPAC name of given compound is A3 ethyl 5 methylheptane class 12 chemistry CBSE [vedantu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. brainly.in [brainly.in]

- 8. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

- 9. sarthaks.com [sarthaks.com]

- 10. Heptane,3-ethyl-5-methyl- | CAS#:52896-90-9 | Chemsrc [chemsrc.com]

- 11. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-5-methylheptane

This technical guide provides a detailed overview of the boiling and melting points of the branched alkane, 3-Ethyl-5-methylheptane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require precise data and methodologies related to the physical properties of organic compounds. This document summarizes key quantitative data, outlines experimental protocols for determining these properties, and visualizes the underlying principles governing the phase transitions of branched alkanes.

Physicochemical Data for this compound

The physical properties of this compound, a branched-chain alkane, are primarily determined by the nature and strength of its intermolecular van der Waals forces. The following table summarizes the available quantitative data for its boiling and melting points.

| Property | Value | Notes |

| Boiling Point | 161 °C | At standard atmospheric pressure.[1] |

| Melting Point | Data not readily available | The melting point for this specific isomer is not widely reported in standard chemical literature. Branched alkanes often have complex freezing behaviors and may exist as liquids over a broad range of temperatures. |

| Molecular Formula | C₁₀H₂₂ | |

| Molecular Weight | 142.28 g/mol | |

| CAS Number | 52896-90-9 | [2][3][4] |

Experimental Protocols

The determination of boiling and melting points is a fundamental practice in chemical analysis for the characterization and purity assessment of compounds. The following are detailed methodologies for these key experiments.

Determination of Boiling Point (Capillary Method)

This method is a common micro-technique for determining the boiling point of a liquid sample.

Apparatus:

-

Thiele tube or a similar oil bath apparatus

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in an oil bath, such as a Thiele tube, to ensure uniform heating.

-

The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external pressure.

Determination of Melting Point (Melting Point Apparatus)

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (open at one end)

-

Solid sample

Procedure:

-

A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The sample is observed through a magnifying lens.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. A pure compound will typically have a sharp melting range of 1-2 °C.

Factors Influencing Boiling and Melting Points of Branched Alkanes

The boiling and melting points of alkanes are influenced by several structural factors. The following diagram illustrates the logical relationships between these factors and the resulting physical properties.

Caption: Logical flow of how molecular structure dictates the physical properties of alkanes.

Interpretation of the Diagram:

-

Chain Length: An increase in the carbon chain length of an alkane leads to stronger van der Waals forces due to a larger surface area and more electrons, resulting in higher boiling and melting points.

-

Branching: For isomers with the same number of carbon atoms, increased branching generally leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, which weakens the van der Waals forces and typically lowers the boiling point.

-

Symmetry: The effect of branching on the melting point is more complex. Increased branching can sometimes lead to a more symmetrical molecule that packs more efficiently into a crystal lattice. This can result in a higher melting point compared to less symmetrical branched isomers.

References

Spectroscopic Analysis of 3-Ethyl-5-methylheptane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 3-Ethyl-5-methylheptane (C10H22). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a saturated hydrocarbon with a molecular weight of 142.28 g/mol .[1] As an isomer of decane, its structural characterization relies heavily on modern spectroscopic techniques. This guide presents predicted and characteristic data obtained through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a foundational dataset for its identification and analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the scarcity of publicly available experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). These predictions are based on established principles of NMR spectroscopy, where the chemical environment of each proton and carbon atom dictates its resonance frequency.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit complex splitting patterns due to the presence of multiple chemically non-equivalent protons and diastereotopic relationships. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Atom # | Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | ~ 0.9 | Triplet | 3H |

| 2 | ~ 1.2 - 1.4 | Multiplet | 2H |

| 3 | ~ 1.4 - 1.6 | Multiplet | 1H |

| 4 | ~ 1.1 - 1.3 | Multiplet | 2H |

| 5 | ~ 1.5 - 1.7 | Multiplet | 1H |

| 6 | ~ 1.2 - 1.4 | Multiplet | 2H |

| 7 | ~ 0.9 | Triplet | 3H |

| 8 (CH₃) | ~ 0.85 | Triplet | 3H |

| 9 (CH₂) | ~ 1.2 - 1.4 | Multiplet | 2H |

| 10(CH₃) | ~ 0.8 | Doublet | 3H |

Note: These are estimated values. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2. Saturated sp³-hybridized carbons in alkanes typically resonate in the range of 0-90 ppm.[3]

Table 2: Predicted ¹³C NMR Data for this compound

| Atom # | Chemical Shift (ppm) |

| 1 | ~ 10-15 |

| 2 | ~ 20-30 |

| 3 | ~ 35-45 |

| 4 | ~ 30-40 |

| 5 | ~ 30-40 |

| 6 | ~ 25-35 |

| 7 | ~ 10-15 |

| 8 (CH₃) | ~ 10-15 |

| 9 (CH₂) | ~ 20-30 |

| 10(CH₃) | ~ 15-25 |

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, like other alkanes, is characterized by absorptions corresponding to C-H and C-C bond vibrations. The key expected absorption bands are summarized in Table 3.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850-3000 | Strong |

| C-H Bend (CH₂) | 1450-1470 | Medium |

| C-H Bend (CH₃) | 1370-1380 | Medium |

| C-C Stretch | 800-1300 | Weak |

The spectrum is dominated by the strong C-H stretching vibrations just below 3000 cm⁻¹.[4][5] The bending vibrations for methylene (B1212753) (CH₂) and methyl (CH₃) groups appear in the 1470-1370 cm⁻¹ region.[6] The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule's structure.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 142, corresponding to its molecular weight. However, for branched alkanes, the molecular ion peak is often of low abundance or absent.[7][8] Fragmentation will preferentially occur at the branching points to form more stable secondary and tertiary carbocations.[7][8]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 113 | [M - C₂H₅]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 85 | [M - C₄H₉]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Cleavage of the ethyl group at the C3 position or the propyl group at the C5 position are likely fragmentation pathways. The resulting spectrum will be a complex pattern of fragment ions, with the most abundant peaks corresponding to the most stable carbocations formed.[9]

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of this compound (typically 5-50 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in a 5 mm NMR tube.[10] The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. The instrument is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[10] For ¹H NMR, a number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10] The resulting free induction decay (FID) is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of liquid this compound is placed directly onto the ATR crystal.[11] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted by the instrument's software.[12] The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 650 cm⁻¹).[12]

Mass Spectrometry

Mass spectra are commonly obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.[13] This process forms the molecular ion and induces fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[14] A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.[15]

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly give rise to its characteristic spectroscopic data. The following diagram illustrates this relationship.

References

- 1. This compound | C10H22 | CID 103700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. htds.fr [htds.fr]

A Technical Guide to the Isomers of Decane: Structures, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decane (B31447) (C₁₀H₂₂) is an alkane hydrocarbon with 75 constitutional isomers, each possessing the same molecular formula but differing in the arrangement and branching of their carbon chains.[1] These structural variations lead to distinct physicochemical properties, making their individual identification and separation critical in fields ranging from fuel chemistry to organic synthesis. This guide provides an in-depth overview of the structural differences among decane isomers, presents their quantitative properties in tabular format, details the primary experimental protocols for their characterization, and offers visualizations to clarify complex relationships and workflows.

Structural Classification of Decane Isomers

The 75 constitutional isomers of decane are systematically named using IUPAC nomenclature, which identifies the longest continuous carbon chain as the parent alkane.[1] The isomers are then classified based on the length of this parent chain and the type and position of various alkyl substituents (e.g., methyl, ethyl, propyl).

The distribution of these isomers is as follows:

-

Decane: 1 isomer (the straight-chain, n-decane)

-

Nonane Parent Chain: 4 isomers (monomethylnonanes)

-

Octane Parent Chain: Isomers with ethyl or dimethyl substituents

-

Heptane Parent Chain: Isomers with propyl, ethyl-methyl, or trimethyl substituents

-

Hexane (B92381) Parent Chain: Isomers with more complex alkyl substitutions

-

Pentane Parent Chain: Highly branched isomers, including tetramethyl and pentamethyl pentanes

This hierarchical classification provides a logical framework for understanding the structural diversity of decane.

Structural Differences and Physicochemical Properties

The primary structural difference among decane isomers is the degree of branching. N-decane is a linear chain, while its isomers feature side chains that alter the molecule's overall shape.

-

Linear vs. Branched Alkanes: Increased branching makes a molecule more compact and spherical. This reduces the surface area available for intermolecular van der Waals forces.

-

Effect on Boiling Point: Weaker intermolecular forces result in lower boiling points. Therefore, branched isomers of decane are more volatile than the straight-chain n-decane.[1] For instance, the boiling point of n-decane is 174.1°C, whereas the highly branched 2,2,5,5-tetramethylhexane (B86233) boils at a significantly lower 137.4°C.[2][3]

-

Effect on Melting Point: The effect on melting point is more complex. Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point than less symmetrical isomers.

-

Effect on Density: Generally, more compact, branched isomers tend to have slightly lower densities compared to their linear counterparts.

The following diagrams illustrate the structural differences between n-decane and two of its branched isomers.

Data Presentation: Physical Properties of Representative Decane Isomers

The table below summarizes key physical properties for n-decane and a selection of its branched isomers, illustrating the impact of structural differences.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | Decane | 174.1[3] | -29.7 | 0.730[4] |

| Isodecane | 2-Methylnonane | 166-169 | - | 0.726[5] |

| - | 3-Methylnonane (B147189) | 167.9[6] | - | 0.730 |

| - | 2,2-Dimethyloctane | ~157 (est.) | - | ~0.725 (est.) |

| - | 3,3-Diethylhexane (B12640707) | 166-168[7][8][9] | -53.99[10] | 0.734[7] |

| - | 2,2,5,5-Tetramethylhexane | 137.4[2][11] | -12.6[2][11] | 0.719[11] |

Note: Data for some isomers can vary slightly between sources. Estimated values are based on trends and available data from sources like PubChem and NIST.[12][13]

Experimental Protocols for Isomer Characterization

Distinguishing between the 75 isomers of decane requires high-resolution analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for the separation and structural elucidation of these compounds.

Protocol 1: Gas Chromatographic (GC) Analysis

Gas chromatography separates volatile compounds based on their boiling points and differential interactions with a stationary phase. For alkane isomers, lower boiling points (from increased branching) generally lead to shorter retention times.

Methodology:

-

Sample Preparation: Dissolve the isomer mixture in a volatile, non-polar solvent (e.g., hexane or dichloromethane) to a concentration of 10-100 µg/mL.[14] An internal standard (e.g., a non-interfering alkane like undecane) can be added for quantitative analysis.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.

-

GC Column: A long (30-60 m) capillary column with a non-polar or semi-polar stationary phase, such as 5% Phenyl Polysiloxane, is recommended for resolving complex hydrocarbon isomers.[14][15]

-

Carrier Gas: Use high-purity Helium or Hydrogen as the carrier gas at a constant flow rate of 1-2 mL/min.[14]

-

Temperature Program:

-

Initial Oven Temperature: 50-70°C, hold for 1-2 minutes.[14][16]

-

Temperature Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of ~200°C.[14][16] A slower ramp rate can improve the separation of closely boiling isomers.

-

Injector and Detector Temperature: Set to ~250°C to ensure rapid volatilization of the sample and prevent condensation.

-

-

Data Analysis: Identify isomers based on their retention times relative to known standards. For definitive identification, the GC is often coupled with a Mass Spectrometer (GC-MS).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Each decane isomer produces a unique spectral fingerprint.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

¹³C NMR Analysis:

-

Principle: The number of signals in the ¹³C spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[17]

-

Procedure: Acquire a proton-decoupled ¹³C spectrum.

-

Data Interpretation: N-decane, due to symmetry, will show 5 distinct signals. A highly branched and symmetric isomer like 2,2,5,5-tetramethylhexane will show only 3 signals. An asymmetric isomer like 3-methylnonane will show 10 unique signals. The chemical shifts (typically 10-40 ppm for alkanes) also provide clues about the carbon's environment (e.g., methyl, methylene, methine, quaternary).[17]

-

-

¹H NMR Analysis:

-

Principle: The number of signals, their integration (area under the peak), and their splitting patterns (multiplicity) reveal the connectivity of hydrogen atoms.[18]

-

Procedure: Acquire a standard ¹H spectrum.

-

Data Interpretation: The integration ratio reveals the relative number of protons in each unique environment. The splitting pattern (e.g., triplet, quartet), governed by the n+1 rule, indicates the number of hydrogen atoms on adjacent carbons.[18]

-

-

Advanced Techniques: For complex isomers, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively map out the entire molecular structure.[19]

References

- 1. grokipedia.com [grokipedia.com]

- 2. 2,2,5,5-tetramethyl hexane, 1071-81-4 [thegoodscentscompany.com]

- 3. Decane CAS#: 124-18-5 [m.chemicalbook.com]

- 4. Decane - Wikipedia [en.wikipedia.org]

- 5. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]

- 6. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]

- 7. 3,3-diethylhexane | 17302-02-2 [chemnet.com]

- 8. 3,3-diethylhexane [stenutz.eu]

- 9. 3,3-diethylhexane [chemister.ru]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. Octane, 2,2-dimethyl- | C10H22 | CID 85150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Octane, 2,2-dimethyl- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. vurup.sk [vurup.sk]

- 16. csun.edu [csun.edu]

- 17. Alkanes | OpenOChem Learn [learn.openochem.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-5-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the branched alkane, 3-Ethyl-5-methylheptane. The content herein is curated for an audience with a strong background in organic chemistry, offering detailed experimental protocols, comparative data, and logical workflows for the synthesis of this specific branched alkane.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C10H22. As a branched alkane, it serves as a valuable model compound in various research areas, including fuel development, lubricant technology, and as a non-polar solvent. Its synthesis in a laboratory setting can be achieved through several established organometallic coupling reactions. This guide will focus on three principal pathways: the Grignard Reaction, the Corey-House Synthesis, and the Wurtz Reaction. Each method will be discussed in detail, outlining its mechanism, advantages, and limitations, and providing a plausible experimental protocol for the synthesis of the target molecule.

Core Synthetic Pathways

The construction of the carbon skeleton of this compound can be approached by forming a key carbon-carbon bond. Retrosynthetic analysis suggests several possible disconnections. This guide will explore the most common and instructive of these approaches.

Grignard Reaction Pathway

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For the synthesis of this compound, a plausible approach involves the reaction of a Grignard reagent with an appropriate alkyl halide. One possible route is the coupling of a sec-butylmagnesium halide with 3-bromopentane (B47287).

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

3-Bromopentane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (sec-Butylmagnesium bromide):

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium, followed by a single crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

-

Add the 3-bromopentane solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield this compound.

-

Caption: Workflow for the Grignard synthesis of this compound.

Corey-House Synthesis Pathway

The Corey-House synthesis is a superior method for the formation of unsymmetrical alkanes, often providing higher yields and fewer byproducts compared to the Wurtz reaction.[1][2] This pathway involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3] For this compound, this could involve the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane.

Materials:

-

Lithium metal

-

Anhydrous diethyl ether

-

2-Bromobutane

-

Copper(I) iodide

-

3-Bromopentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Organolithium Reagent (sec-Butyllithium):

-

In a flame-dried, three-necked flask under an inert atmosphere, place finely cut lithium metal (2.2 equivalents) suspended in anhydrous diethyl ether.

-

Add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether dropwise to the lithium suspension while stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring for 1 hour to ensure complete formation of sec-butyllithium (B1581126). The concentration of the organolithium reagent should be determined by titration.

-

-

Preparation of the Gilman Reagent (Lithium di(sec-butyl)cuprate):

-

In a separate flame-dried flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

-

Cool this slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add the previously prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring. The mixture will change color, indicating the formation of the Gilman reagent.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

-

Allow the reaction to warm slowly to room temperature and stir for 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Caption: Workflow for the Corey-House synthesis of this compound.

Wurtz Reaction Pathway

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. While historically significant, this method has several limitations for the synthesis of unsymmetrical alkanes like this compound.[4][5][6] When two different alkyl halides are used, a mixture of three different alkanes is typically formed (R-R, R'-R', and R-R'), which are often difficult to separate.[6] Therefore, the Wurtz reaction is generally not the preferred method for preparing unsymmetrical alkanes. However, for the sake of a comprehensive guide, a hypothetical protocol is provided.

Materials:

-

Sodium metal

-

Anhydrous diethyl ether

-

2-Bromobutane

-

3-Bromopentane

-

Water

-

Anhydrous calcium chloride

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place finely cut sodium metal (2.2 equivalents) suspended in anhydrous diethyl ether.

-

Prepare a mixture of 2-bromobutane (1.0 equivalent) and 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

-

Coupling Reaction:

-

Add a small amount of the alkyl halide mixture to the sodium suspension to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction begins, add the remaining alkyl halide mixture dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour.

-

-

Workup and Purification:

-

Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium.

-

Slowly add water to the mixture.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water.

-

Dry the ether layer over anhydrous calcium chloride.

-

Filter the solution and remove the ether by distillation.

-

The resulting mixture of alkanes (butane, hexane, and this compound) would require careful fractional distillation for separation, which is often inefficient.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]

- 3. byjus.com [byjus.com]

- 4. Solvent-free synthesis of C10 and C11 branched alkanes from furfural and methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Determination of the Gas Chromatography Retention Index of 3-Ethyl-5-methylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The retention index (RI) is a standardized measure of a compound's retention time relative to a series of n-alkanes, providing a more reproducible and transferable value than the retention time alone.[1][2] This document provides detailed application notes and protocols for determining the Kovats retention index of 3-Ethyl-5-methylheptane.

The Kovats retention index (I) is a logarithmic scale that relates the retention time of a compound to that of adjacent n-alkanes.[3] For a temperature-programmed analysis, the linear retention index is calculated using the following formula:

I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

-

n is the carbon number of the n-alkane eluting before the compound of interest.

-

N is the carbon number of the n-alkane eluting after the compound of interest.

-

t_R(unknown) is the retention time of this compound.

-

t_R(n) is the retention time of the n-alkane with carbon number n.

-

t_R(N) is the retention time of the n-alkane with carbon number N.

Quantitative Data: Retention Indices of this compound

The following table summarizes the experimentally determined Kovats retention indices for this compound on various non-polar stationary phases.

| Stationary Phase | Retention Index (I) | Column Type | Reference |

| Standard non-polar | 938, 949.3, 924, 949 | Not specified | [4] |

| Semi-standard non-polar | 928, 924 | Not specified | [4] |

| HP-Ultra-1 | 938 | Capillary | [5][6] |

| Petrocol DH-100 | 949.3 | Capillary | [6] |

| OV-101 | 924 | Capillary | [6] |

| Methyl Silicone | 949 | Capillary | [6] |

Note: Retention indices are dependent on the specific GC column, temperature program, and other experimental conditions.[1] Therefore, the values presented should be considered as reference points.

Experimental Protocol for Retention Index Determination

This protocol outlines the steps for determining the Kovats retention index of this compound.

1. Materials and Reagents:

-

This compound standard

-

n-alkane standard mixture (e.g., C8-C20 or a wider range as needed)

-

High-purity solvent (e.g., hexane (B92381) or pentane) for sample dilution

-

Carrier gas (e.g., Helium, Hydrogen, or Nitrogen) of high purity

2. Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary GC column with a non-polar stationary phase (e.g., DB-1, HP-5ms, OV-101)

-

Autosampler or manual injection system

-

Data acquisition and processing software

3. Preparation of Standards:

-

This compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 µg/mL.

-

n-Alkane Standard Solution: Use a commercially available n-alkane standard mixture or prepare one by mixing individual n-alkanes in the chosen solvent. The concentration of each n-alkane should be comparable to the analyte concentration.

-

Working Standard: Prepare a working standard by mixing the this compound stock solution and the n-alkane standard solution. The final concentration should be suitable for GC analysis (typically in the range of 1-10 µg/mL).

4. Gas Chromatography Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Detector Temperature (FID): 280°C

5. Data Acquisition and Analysis:

-

Inject the working standard containing this compound and the n-alkane mixture into the GC system.

-

Acquire the chromatogram and identify the peaks corresponding to the n-alkanes and this compound based on their expected elution order and, if using MS, their mass spectra.

-

Record the retention times for this compound and the two n-alkanes that elute immediately before and after it.

-

Calculate the Kovats retention index using the formula provided in the introduction.

Workflow for Retention Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the gas chromatography retention index.

Caption: Workflow for the determination of the gas chromatography retention index.

This comprehensive guide provides the necessary data, protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in accurately determining the gas chromatography retention index of this compound. Adherence to standardized procedures is crucial for obtaining reliable and comparable results.

References

- 1. phytochemia.com [phytochemia.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. lotusinstruments.com [lotusinstruments.com]

- 4. This compound | C10H22 | CID 103700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Kovats Retention Index: this compound (C10H22) [pherobase.com]

- 6. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]

Application Notes and Protocols: 3-Ethyl-5-methylheptane as a Nonpolar Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Ethyl-5-methylheptane as a nonpolar solvent for organic reactions. Due to its branched structure, this alkane offers unique physical properties that can be advantageous in specific synthetic applications. This document outlines its properties, potential applications, and generalized protocols for its use.

Introduction

This compound is a branched-chain alkane with the molecular formula C10H22.[1] As a nonpolar aprotic solvent, it is a potential alternative to more common linear alkanes like n-heptane and hexane. Its branched structure influences its physical properties, such as boiling point, viscosity, and density, which can, in turn, affect reaction kinetics, solubility of reagents, and product purification. While specific literature on its application in organic synthesis is limited, its properties suggest its utility in reactions requiring inert, nonpolar conditions.

Physical and Chemical Properties

The physical properties of this compound distinguish it from its linear isomers and other common nonpolar solvents. These properties are critical for its selection as a reaction medium.

| Property | Value | Unit | Source |

| Molecular Formula | C10H22 | [1] | |

| Molecular Weight | 142.28 | g/mol | [1] |

| CAS Number | 52896-90-9 | [1][2] | |

| Boiling Point | 161 | °C | |

| Density | 0.749 | g/cm³ at 20°C | [3] |

| Viscosity | Data not readily available | cP | |

| Flash Point | ~45 | °C | |

| Solubility in Water | Virtually insoluble | [4][5] | |

| Solubility in Organic Solvents | Soluble in most nonpolar organic solvents | [4][5] |

Potential Applications in Organic Synthesis

Based on its nonpolar nature and physical properties, this compound can be considered for various organic reactions that are typically conducted in nonpolar solvents. The choice of a branched alkane over a linear one may offer advantages in terms of solubility of bulky nonpolar substrates and in controlling reaction temperature due to its specific boiling point.

Reactions Involving Organometallic Reagents

Grignard Reactions: Grignard reagents are highly reactive organometallic compounds that are typically prepared and used in ethereal solvents. However, for certain applications, a non-coordinating, nonpolar solvent may be desired for the reaction step. The solubility of Grignard reagents in hydrocarbons is generally low, but the branched structure of this compound might offer slightly improved solubility for bulky Grignard reagents compared to linear alkanes.